molecular formula C11H12O5 B8445176 3-(4-Hydroxyphenyl)pentanedioic acid

3-(4-Hydroxyphenyl)pentanedioic acid

Cat. No.: B8445176
M. Wt: 224.21 g/mol
InChI Key: INZWPLIECFXWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)pentanedioic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a glutaric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)pentanedioic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation to yield the desired product. Another method involves the use of 4-hydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including bromination, cyanation, and hydrolysis to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include 3-(4-oxophenyl)glutaric acid and 3-(4-carboxyphenyl)glutaric acid.

    Reduction: Products include 3-(4-hydroxyphenyl)pentanediol.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3-(4-Hydroxyphenyl)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)pentanedioic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The glutaric acid backbone can interact with metabolic enzymes, potentially affecting energy production and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glutaric acid: A simple dicarboxylic acid with similar structural features but lacking the hydroxyphenyl group.

    4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but has a different backbone structure.

    3-Hydroxyglutaric acid: Similar backbone but with a hydroxy group on the glutaric acid moiety.

Uniqueness

3-(4-Hydroxyphenyl)pentanedioic acid is unique due to the combination of the hydroxyphenyl group and the glutaric acid backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(4-hydroxyphenyl)pentanedioic acid

InChI

InChI=1S/C11H12O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8,12H,5-6H2,(H,13,14)(H,15,16)

InChI Key

INZWPLIECFXWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 57% sodium hydride-paraffin (6.45 g), in dry dimethylformamide (70 ml) is slowly added ethanethiol (11.89 ml) in dry dimethylformamide (20 ml). After stirring the resultant slurry for 15 minutes, a solution of 3-(4-methoxyphenyl)glutaric acid (3.0 g) in dry dimethylformamide (20 ml) is added. The slurry is heated in a bath at 165° C. for 5.0 hours and most of the solvent is removed by distillation in vacuo. The residue is diluted with water, acidified with concentrated hydrochloric acid and extracted twice with ether (the extracts are discarded). The solution is saturated with sodium chloride and extracted with ethyl acetate. The ethyl acetate solution is washed once with brine, dried and the residue crystallized from chloroform-hexane to afford 2.3 g of 3-(4-hydroxyphenyl)-glutaric acid, melting point 168°-170° C.
[Compound]
Name
sodium hydride-paraffin
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
11.89 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of 57% sodium hydrideparaffin (6.45 g), in dry dimethylformamide (70 ml) is slowly added ethanethiol (11.89 ml) in dry dimethylformamide (20 ml). After stirring the resultant slurry for 15 minutes, a solution of 3-(4-methoxyphenyl)glutaric acid (3.0 g) in dry dimethylformamide (20 ml) is added. The slurry is heated in a bath at 165°to C. for 5.0 hours and most of the solvent is removed by distillation in vacuo. The residue is diluted with water, acidified with concentrated hydrochloric acid and extracted twice with ether (the extracts are discarded). The solution is saturated with sodium chloride and extracted with ethyl acetate. The ethyl acetate solution is washed once with brine, dried, and the residue crystallized from chloroform-hexane to afford 2.3g of 3-(4-hydroxyphenyl)glutaric acid, melting point 168-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.89 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.